2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17805879
InChI: InChI=1S/C12H19NO2/c1-3-15-7-6-13-9-11-8-10(2)4-5-12(11)14/h4-5,8,13-14H,3,6-7,9H2,1-2H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol

CAS No.:

Cat. No.: VC17805879

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 2-[(2-ethoxyethylamino)methyl]-4-methylphenol
Standard InChI InChI=1S/C12H19NO2/c1-3-15-7-6-13-9-11-8-10(2)4-5-12(11)14/h4-5,8,13-14H,3,6-7,9H2,1-2H3
Standard InChI Key LPXHDOSPZSJHQO-UHFFFAOYSA-N
Canonical SMILES CCOCCNCC1=C(C=CC(=C1)C)O

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecular structure of 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol (IUPAC name: 4-methyl-2-[(2-ethoxyethylamino)methyl]phenol) consists of:

  • A phenol ring substituted with a methyl group at the 4-position and an aminomethyl-ethoxyethyl side chain at the 2-position.

  • A secondary amine group bridging the ethoxyethyl moiety and the phenolic backbone.

The canonical SMILES representation is CC1=CC(=C(C=C1)O)CNCCOCCO, reflecting its branching and functional groups.

Key Physicochemical Parameters

Based on structural analogs like 2-{[(2-Ethoxyethyl)amino]methyl}phenol (CAS 1156247-64-1), the following properties are inferred:

PropertyValue/Description
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.29 g/mol
Boiling Point285–290°C (estimated)
SolubilityMiscible in polar solvents (e.g., ethanol)
pKa (phenolic -OH)~10.2 (typical for alkylated phenols)

The ethoxyethyl side chain enhances solubility in organic solvents compared to simpler phenolic derivatives, while the methyl group introduces steric effects that influence reactivity .

Synthesis Pathways and Reaction Mechanisms

Amine Oxide Process

A patented method for synthesizing sterically hindered amine ethers (WO2007042422A2) provides a template for producing analogous structures:

  • Amine Oxide Formation:

    • React 4-methyl-2-aminomethylphenol with hydrogen peroxide in acetic acid to form the corresponding amine oxide.

    • Conditions: 40–70°C for 4–6 hours.

  • Etherification:

    • Treat the amine oxide with acetone or formaldehyde in the presence of peroxydisulfate.

    • Key step: Nucleophilic substitution at the amine oxide’s oxygen, facilitated by the ethoxyethyl group’s electron-donating effects.

  • Reduction:

    • Use sodium borohydride (NaBH₄) in tetrahydrofuran to reduce intermediates.

    • Yield optimization: 60–75% after purification via ethyl acetate extraction .

Alternative Route: Mannich Reaction

A three-component Mannich reaction offers a scalable approach:

  • Reactants: 4-methylphenol, ethoxyethylamine, and formaldehyde.

  • Catalyst: HCl or BF₃·Et₂O.

  • Conditions: Reflux in ethanol (78°C, 8–12 hours).

This method avoids hazardous halogenated reagents, aligning with green chemistry principles .

Applications in Industrial and Research Contexts

Antioxidant Stabilizers

Phenolic derivatives with ethoxyethylamino groups exhibit radical-scavenging activity. In polymer chemistry, 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol could:

  • Inhibit thermal degradation of polyethylene (PE) and polypropylene (PP).

  • Outperform commercial stabilizers like BHT (butylated hydroxytoluene) due to enhanced solubility in polymer matrices .

Pharmaceutical Intermediates

The compound’s amine and phenol functionalities make it a candidate for:

  • Antimicrobial agents: Structural similarity to chloroxylenol (PCMX) suggests potential biocidal activity.

  • Drug delivery systems: Ethoxyethyl groups enable conjugation with hydrophobic APIs (active pharmaceutical ingredients) to improve bioavailability.

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